

HN37: A Potent and Selective KCNQ2/Kv7 Channel Opener for Epilepsy Treatment

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Compound of Interest

Compound Name: HN37

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An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Voltage-gated potassium channels of the KCNQ family, particularly KCNQ2 (Kv7.2), are critical regulators of neuronal excitability. Their dysfunction is strongly linked to epileptic encephalopathies. **HN37**, also known as pynegabine, has emerged as a potent and chemically stable KCNQ2/Kv7 channel opener, demonstrating significant promise as a next-generation antiepileptic drug.^{[1][2][3][4]} Developed as an analog of the first-generation channel opener retigabine, **HN37** exhibits enhanced potency, improved chemical stability, and a favorable safety profile.^{[1][2][3][4]} This technical guide provides a comprehensive overview of **HN37**, including its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.

Introduction: The Role of KCNQ2/Kv7 Channels in Neuronal Excitability

The KCNQ (or Kv7) family of voltage-gated potassium channels, comprising five members (KCNQ1-5), play a pivotal role in regulating cellular excitability in various tissues. In the nervous system, heterotetramers of KCNQ2 and KCNQ3 subunits are the primary molecular correlates of the M-current, a slowly activating and non-inactivating potassium current that

stabilizes the neuronal membrane potential and dampens repetitive firing.[5][6][7] Loss-of-function mutations in the KCNQ2 gene are a significant cause of early-onset epilepsy and developmental and epileptic encephalopathy (DEE).[8][9][10][11] Consequently, openers of KCNQ2/Kv7 channels are a key therapeutic strategy for the treatment of epilepsy.[5]

Retigabine (RTG) was the first clinically approved KCNQ channel opener but was withdrawn from the market due to side effects.[6][12] This prompted the development of new-generation openers with improved properties. **HN37** (pynegabine) is a result of these efforts, demonstrating superior chemical stability and enhanced potency compared to its predecessor.[1][2][3]

HN37: Development and Chemical Properties

HN37 was developed by modifying the structure of retigabine. Key chemical modifications include the deletion of the ortho-amino (-NH₂) group, which was liable for chemical instability, and the introduction of two adjacent methyl groups to the carbamate motif.[1][2][3][4] These changes resulted in a molecule with satisfactory chemical stability and enhanced activation potency towards neuronal Kv7 channels.[1][2][3]

Mechanism of Action of HN37

HN37 functions as a positive allosteric modulator of KCNQ2/Kv7 channels. Cryo-electron microscopy (cryo-EM) studies have provided insights into its binding site and mechanism of action.[13] **HN37** binds to a hydrophobic pocket in the pore domain of the KCNQ2 channel.[13] This interaction facilitates the opening of the channel's activation gate, leading to an increased potassium efflux. This hyperpolarizing current reduces neuronal excitability, thereby suppressing seizures. The proposed mechanism suggests that **HN37** stabilizes the open conformation of the channel.[13]

Below is a diagram illustrating the proposed signaling pathway for **HN37**'s action on KCNQ2/Kv7 channels.



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Caption: Proposed mechanism of action of **HN37** on KCNQ2/Kv7 channels.

Preclinical Efficacy of HN37

HN37 has demonstrated high in vivo efficacy in multiple preclinical seizure models, highlighting its potential as a potent anticonvulsant.^{[1][3][4]}

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **HN37**.

Table 1: Anticonvulsant Activity of **HN37** in Rodent Seizure Models

Seizure Model	Species	Route of Administration	ED50 (mg/kg)
Maximal Electroshock (MES)	Mouse	i.p.	2.1
Maximal Electroshock (MES)	Rat	p.o.	1.8
6 Hz Psychomotor Seizure	Mouse	i.p.	1.5

Data extracted from Zhang et al., 2021. ED50 represents the dose required to protect 50% of animals from seizures.

Table 2: Electrophysiological Effects of **HN37** on KCNQ2/KCNQ3 Channels

Parameter	HN37	Retigabine
EC50 (μM)	0.23	0.61
ΔV1/2 (mV)	-15.4	-9.8

Data from whole-cell patch-clamp recordings in CHO cells expressing KCNQ2/KCNQ3 channels (Zhang et al., 2021). EC50 is the concentration for half-maximal activation. $\Delta V_{1/2}$ is the shift in the half-activation voltage.

Rescue of KCNQ2 Mutations

Recent studies have shown that **HN37** can rescue the function of certain loss-of-function KCNQ2 mutations associated with developmental and epileptic encephalopathy.^{[8][9]} In in vitro electrophysiological assays, **HN37** significantly increased the current conducted by mutant KCNQ2/KCNQ3 channels, suggesting its potential for personalized medicine in patients with specific KCNQ2 variants.^{[8][9][10]}

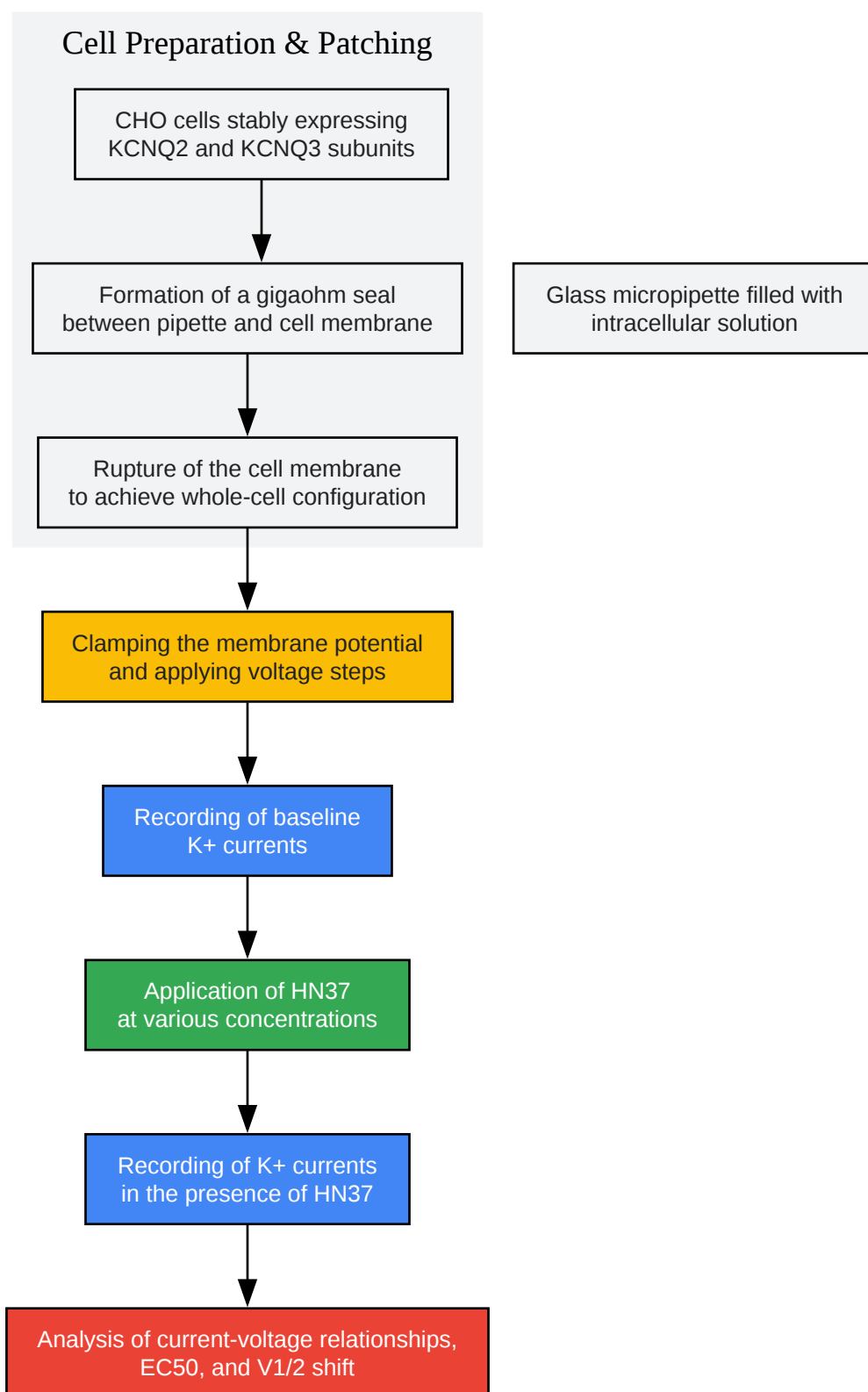
Experimental Protocols

This section details the methodologies for key experiments used to characterize **HN37**.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of **HN37** on the activity of KCNQ2/Kv7 channels expressed in a heterologous system (e.g., CHO cells).

Experimental Workflow:



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Caption: Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

- **Cell Culture:** Chinese Hamster Ovary (CHO) cells are stably transfected with cDNAs encoding human KCNQ2 and KCNQ3 subunits.
- **Electrophysiological Recording:** Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to pH 7.2.
- **Voltage Protocol:** Cells are held at a holding potential of -80 mV. Depolarizing voltage steps are applied in 10 mV increments to elicit potassium currents.
- **Drug Application:** **HN37** is applied to the extracellular solution at varying concentrations to determine the dose-response relationship.
- **Data Analysis:** Current-voltage (I-V) curves are generated. The half-maximal effective concentration (EC₅₀) and the shift in the voltage for half-maximal activation (V_{1/2}) are calculated by fitting the data to the Hill and Boltzmann equations, respectively.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Methodology:

- **Animals:** Adult male mice or rats are used.
- **Drug Administration:** **HN37** is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
- **Induction of Seizures:** A high-frequency electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure.
- **Assessment:** The ability of **HN37** to prevent the tonic hindlimb extension is recorded.

- Data Analysis: The dose of **HN37** that protects 50% of the animals from seizures (ED50) is calculated using probit analysis.

6 Hz Psychomotor Seizure Model

This model is considered to represent therapy-resistant partial seizures.

Methodology:

- Animals: Adult male mice are used.
- Drug Administration: **HN37** is administered i.p. at various doses.
- Induction of Seizures: A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes to induce a psychomotor seizure characterized by stun, forelimb clonus, and twitching.
- Assessment: The ability of **HN37** to prevent the seizure is observed.
- Data Analysis: The ED50 is calculated as described for the MES model.

Conclusion and Future Directions

HN37 is a promising new antiepileptic drug candidate with a clear mechanism of action as a potent KCNQ2/Kv7 channel opener.[1] Its improved chemical stability and preclinical efficacy in models of difficult-to-treat seizures position it as a significant advancement over earlier-generation compounds.[1][2][3] The ability of **HN37** to rescue pathogenic KCNQ2 mutations opens up possibilities for precision medicine in epilepsy.[8][9] Ongoing clinical trials in China will be crucial in determining the clinical utility and safety profile of **HN37** in patients with epilepsy.[1] Future research should continue to explore the full therapeutic potential of **HN37**, including its efficacy in a broader range of epilepsy syndromes and its long-term safety.

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References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of HN37 as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of HN37 as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput evaluation of epilepsy-associated KCNQ2 variants reveals functional and pharmacological heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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